Cas no 127399-72-8 (5-Benzyloxy-6-methoxy-1-indanone)

5-Benzyloxy-6-methoxy-1-indanone is a synthetic indanone derivative with a benzyloxy and methoxy substitution pattern, offering utility as an intermediate in organic synthesis and pharmaceutical research. Its structural features, including the aromatic benzyl ether and methoxy groups, enhance reactivity in selective functionalization reactions, making it valuable for constructing complex heterocyclic frameworks. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular structure allows for precise modifications, supporting applications in medicinal chemistry, particularly in the development of bioactive molecules. High purity grades are available to ensure reproducibility in research and industrial processes.
5-Benzyloxy-6-methoxy-1-indanone structure
127399-72-8 structure
Product Name:5-Benzyloxy-6-methoxy-1-indanone
CAS No:127399-72-8
MF:C17H16O3
MW:268.307145118713
CID:103169
PubChem ID:14763396
Update Time:2025-05-27

5-Benzyloxy-6-methoxy-1-indanone Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-1-one,2,3-dihydro-6-methoxy-5-(phenylmethoxy)-
    • 5-Benzyloxy-6-methoxy-1-indanone
    • 6-methoxy-5-phenylmethoxy-2,3-dihydroinden-1-one
    • 1H-Inden-1-one,2,3-dihydro-6-methoxy-5-(phenylmethoxy)
    • 5-(Benzyloxy)-6-methoxyindan-1-one
    • 2,3-Dihydro-6-methoxy-5-(phenylmethoxy)-1H-inden-1-one
    • SCHEMBL3970008
    • FT-0662895
    • 127399-72-8
    • DTXSID70563758
    • 5-(Benzyloxy)-6-methoxy-2,3-dihydro-1H-inden-1-one
    • 5-Benzyloxy-6-methoxy-indan-1-one
    • AKOS027446877
    • OGPAHZWSIDYPSO-UHFFFAOYSA-N
    • 1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-
    • Inchi: 1S/C17H16O3/c1-19-16-10-14-13(7-8-15(14)18)9-17(16)20-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3
    • InChI Key: OGPAHZWSIDYPSO-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C(=CC2C(CCC=2C=1)=O)OC

Computed Properties

  • Exact Mass: 268.11000
  • Monoisotopic Mass: 268.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53000
  • LogP: 3.40310

5-Benzyloxy-6-methoxy-1-indanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B285988-50mg
5-Benzyloxy-6-methoxy-1-indanone
127399-72-8
50mg
$ 196.00 2023-04-18
TRC
B285988-500mg
5-Benzyloxy-6-methoxy-1-indanone
127399-72-8
500mg
$ 1522.00 2023-04-18

Additional information on 5-Benzyloxy-6-methoxy-1-indanone

Research Brief on 5-Benzyloxy-6-methoxy-1-indanone (CAS: 127399-72-8): Recent Advances and Applications

5-Benzyloxy-6-methoxy-1-indanone (CAS: 127399-72-8) is a synthetic indanone derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. Recent studies have explored its potential as a building block for the development of novel therapeutic agents, with a focus on its pharmacological properties and synthetic utility.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 5-Benzyloxy-6-methoxy-1-indanone in the synthesis of selective monoamine oxidase-B (MAO-B) inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against MAO-B, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The researchers highlighted the compound's structural flexibility, which allows for modifications that enhance both potency and selectivity.

Another notable advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where 5-Benzyloxy-6-methoxy-1-indanone was utilized as a precursor for the development of anti-inflammatory agents. The study revealed that certain derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential applications in treating chronic inflammatory conditions. The researchers emphasized the compound's ability to modulate key signaling pathways involved in inflammation.

Recent synthetic methodologies have also focused on improving the efficiency of producing 5-Benzyloxy-6-methoxy-1-indanone. A 2023 study in Organic Process Research & Development described a novel catalytic process that significantly reduces the number of steps required for its synthesis while maintaining high yield and purity. This advancement is expected to facilitate large-scale production and further research into its applications.

In addition to its therapeutic potential, 5-Benzyloxy-6-methoxy-1-indanone has been explored for its role in materials science. A 2024 study in ACS Applied Materials & Interfaces demonstrated its utility as a precursor for organic semiconductors, highlighting its unique electronic properties and stability under various conditions. This interdisciplinary application underscores the compound's versatility beyond traditional pharmaceutical uses.

Future research directions for 5-Benzyloxy-6-methoxy-1-indanone include further optimization of its derivatives for enhanced biological activity, exploration of its mechanisms of action at the molecular level, and development of more sustainable synthetic routes. The compound's multifaceted applications position it as a valuable tool in both drug discovery and materials science, with ongoing studies likely to uncover additional uses in the coming years.

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